molecular formula C15H14O3 B7960684 5-Methoxy-biphenyl-3-carboxylic acid methyl ester

5-Methoxy-biphenyl-3-carboxylic acid methyl ester

Cat. No.: B7960684
M. Wt: 242.27 g/mol
InChI Key: CSLNVBDENFRIBI-UHFFFAOYSA-N
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Description

5-Methoxy-biphenyl-3-carboxylic acid methyl ester is a chemical compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond. This compound is notable for its methoxy group (-OCH₃) attached to the fifth carbon of the biphenyl structure and a carboxylic acid methyl ester (-COOCH₃) at the third position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions involving electrophilic aromatic substitution to introduce the methoxy group.

  • Carboxylation Reaction: The carboxylic acid group can be introduced via a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

  • Esterification: The carboxylic acid group is then converted to its methyl ester form through esterification, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Halogens (e.g., Br₂), amines (e.g., NH₃)

Major Products Formed:

  • Oxidation: Formation of biphenyl-3,5-dicarboxylic acid derivatives

  • Reduction: Formation of biphenyl-3,5-dimethyl derivatives

  • Substitution: Formation of halogenated or aminated biphenyl derivatives

Scientific Research Applications

5-Methoxy-biphenyl-3-carboxylic acid methyl ester is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Biphenyl-3-carboxylic acid methyl ester: Lacks the methoxy group.

  • Biphenyl-4-carboxylic acid methyl ester: Methoxy group on the fourth carbon instead of the fifth.

  • Biphenyl-3,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one ester group.

Uniqueness: 5-Methoxy-biphenyl-3-carboxylic acid methyl ester is unique due to its specific positioning of the methoxy and ester groups, which influences its reactivity and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

methyl 3-methoxy-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-9-12(11-6-4-3-5-7-11)8-13(10-14)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLNVBDENFRIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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